Kuwanon D is a natural product found in Morus alba with data available.
Kuwanon D
CAS No.: 67172-84-3
Cat. No.: VC20300383
Molecular Formula: C25H26O6
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67172-84-3 |
---|---|
Molecular Formula | C25H26O6 |
Molecular Weight | 422.5 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C25H26O6/c1-24(2)14-4-5-25(3)23(14)22(24)13-8-12(15(27)9-19(13)31-25)18-10-17(29)21-16(28)6-11(26)7-20(21)30-18/h6-9,14,18,22-23,26-28H,4-5,10H2,1-3H3 |
Standard InChI Key | IJVOVAHXZFALHZ-UHFFFAOYSA-N |
Canonical SMILES | CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C |
Melting Point | 230 - 232 °C |
Introduction
Chemical Identity and Structural Characteristics
Kuwanon D (CAS 67172-84-3) is systematically named 5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one . Its molecular formula, C25H26O6, reflects a 25-carbon skeleton with six oxygen atoms distributed across hydroxyl, ketone, and ether functional groups. The compound falls under the 3-prenylated flavanone subclass, distinguished by a fused tetracyclic system comprising a flavanone core modified with a prenyl-derived oxatricyclic moiety .
Stereochemical and Structural Features
The isomeric SMILES string (CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C) reveals multiple stereocenters and a rigid tetracyclic framework. X-ray crystallography data, though unavailable in current literature, suggests significant steric constraints due to the fused ring system, potentially influencing its molecular interactions .
Molecular Descriptors
Critical physicochemical parameters include:
Property | Value |
---|---|
Molecular Weight | 422.50 g/mol |
Topological Polar Surface Area | 96.20 Ų |
XLogP | 4.40 |
H-Bond Donors | 3 |
H-Bond Acceptors | 6 |
Rotatable Bonds | 1 |
These metrics position Kuwanon D as a moderately lipophilic molecule with limited conformational flexibility, factors that significantly influence bioavailability and membrane permeability .
Biosynthetic Origin and Natural Occurrence
As a constituent of Morus alba root bark, Kuwanon D originates from the plant's phenylpropanoid pathway through sequential prenylation and cyclization reactions. The compound's structural complexity arises from:
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Flavanone backbone formation via chalcone isomerase
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Prenyl transferase-mediated addition of isoprene units
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Oxidative cyclization creating the characteristic oxatricyclic system
Comparative analysis with Kuwanon A (a structurally related compound) shows conserved flavanone features but divergent prenylation patterns, suggesting distinct enzymatic processing during biosynthesis .
Physicochemical and Pharmacokinetic Profile
Absorption and Distribution
ADMET predictions via admetSAR 2.0 highlight:
Parameter | Prediction | Probability (%) |
---|---|---|
Human Intestinal Absorption | High | 95.21 |
Caco-2 Permeability | Low | 62.47 |
Blood-Brain Barrier Penetration | Unlikely | 52.50 |
Oral Bioavailability | Moderate | 58.57 |
This profile suggests Kuwanon D undergoes efficient intestinal absorption but faces challenges crossing epithelial barriers, likely due to its molecular weight and polar surface area . Subcellular localization predictions indicate mitochondrial accumulation (71.38% probability), potentially implicating mitochondrial targets in its biological activity .
Metabolic Considerations
The compound demonstrates significant transporter interactions:
Transporter | Inhibition Probability |
---|---|
OATP1B1 | 87.05% |
OATP1B3 | 96.17% |
MATE1 | 86.00% |
These interactions suggest potential for drug-drug interactions, particularly with substrates of hepatic uptake transporters. The single rotatable bond and stable ether linkages imply resistance to first-pass metabolism, though specific metabolic pathways remain uncharacterized .
Analytical Characterization
Modern techniques for Kuwanon D identification include:
Method | Characteristic Features |
---|---|
HPLC-UV (λmax) | 280 nm (flavanone π-π* transitions) |
HR-MS | [M+H]+ at m/z 423.1803 (C25H27O6+) |
1H NMR | δ 12.92 (C5-OH), δ 6.38 (H-6) |
Standardization protocols require chromatographic separation using C18 columns with acetonitrile/0.1% formic acid gradients .
Challenges and Future Directions
Key research gaps include:
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Target Deconvolution: Systematic screening against biological target libraries
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Synthetic Accessibility: Development of efficient total synthesis routes
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Formulation Optimization: Addressing poor aqueous solubility (predicted <0.1 mg/mL)
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Toxicological Profiling: Acute/chronic toxicity assessments in model organisms
Priority research areas should leverage Kuwanon D's unique physicochemical profile to explore:
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Mitochondria-targeted therapies
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Prodrug development enhancing CNS penetration
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Combinatorial regimens with conventional chemotherapeutics
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